molecular formula C12H8F2O B1585448 4-(2,4-Difluorophenyl)phenol CAS No. 59089-68-8

4-(2,4-Difluorophenyl)phenol

Cat. No. B1585448
CAS RN: 59089-68-8
M. Wt: 206.19 g/mol
InChI Key: ASOVDRYKVVVCIA-UHFFFAOYSA-N
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Description

“4-(2,4-Difluorophenyl)phenol” is an organic compound . It is used as a building block for the synthesis of various pharmaceutical compounds, such as antivirulence agents . It can also be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis of “4-(2,4-Difluorophenyl)phenol” involves several steps. A process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate, an intermediate for the preparation of 5-(2,4-difluorophenyl)-salicylic acid, has been described . Another method involves reacting a 2,4-difluorobenzenediazonium salt with benzene or a benzenediazonium salt with 2,4-difluorobenzene and acylating the resulting compound .


Molecular Structure Analysis

The molecular weight of “4-(2,4-Difluorophenyl)phenol” is 206.19 . The IUPAC name is 2’,4’-difluoro [1,1’-biphenyl]-4-ol . The InChI code is 1S/C12H8F2O/c13-9-3-6-11 (12 (14)7-9)8-1-4-10 (15)5-2-8/h1-7,15H .


Physical And Chemical Properties Analysis

“4-(2,4-Difluorophenyl)phenol” is a solid at room temperature . The storage temperature is 2-8°C . Phenols, in general, are more soluble in water than alcohols and have a higher boiling point .

Scientific Research Applications

Application 1: Degradation of 2,4-dichlorophenol in water

  • Scientific Field : Environmental Science and Pollution Research .
  • Summary of the Application : The compound is used in the efficient degradation of 2,4-dichlorophenol (2,4-DCP) in water through sequential electrocatalytic reduction and oxidation with a Pd-MWCNTs/Ni-foam electrode .
  • Methods of Application : The process involves the sequential electrocatalytic reduction and oxidation of 2,4-DCP. The removal efficiency of 0.31 mM phenol could reach 96.76% after 90-min degradation with the rate constant of 0.0367 min −1 .
  • Results or Outcomes : The removal efficiencies of 2,4-DCP, phenol, and total organic carbon (TOC) reached 99.72%, 97.07%, and 61.45%, respectively .

Application 2: Synthesis of Fluorinated Fluorescent Dye

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The compound is used in the synthesis of a fluorinated fluorescent dye known as "3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue)" .
  • Results or Outcomes : The outcome of this application is the production of a fluorinated fluorescent dye, which can have various applications in biochemistry and medicine .

Application 3: Synthesis of 4,6-difluoro-5,7-dihydroxytryptamine

  • Scientific Field : Biochemistry .
  • Summary of the Application : The compound is used as a starting reagent during the synthesis of 4,6-difluoro-5,7-dihydroxytryptamine .
  • Results or Outcomes : The outcome of this application is the production of 4,6-difluoro-5,7-dihydroxytryptamine, which can have various applications in neuroscience and pharmacology .

Application 4: Synthesis of Bithionol

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The compound is used as a precursor in the synthesis of bithionol .
  • Results or Outcomes : The outcome of this application is the production of bithionol, which can have various applications in the pharmaceutical industry .

Application 5: Degradation of 2,4-dichlorophenol in Water

  • Scientific Field : Environmental Science and Pollution Research .
  • Summary of the Application : The compound is used in the efficient degradation of 2,4-dichlorophenol (2,4-DCP) in water through an electro-Fenton oxidation process .
  • Methods of Application : The process involves the electro-Fenton oxidation of 2,4-DCP. The removal efficiency of 0.31 mM phenol could reach 96.0% after a certain degradation time with a rate constant of 0.0264 min −1 .
  • Results or Outcomes : The removal efficiency and dechlorination rate of 2,4-DCP by the composite reached 96.0% and 95.6%, respectively .

Safety And Hazards

The safety information for “4-(2,4-Difluorophenyl)phenol” includes the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

4-(2,4-difluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOVDRYKVVVCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207831
Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID60207831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)phenol

CAS RN

59089-68-8
Record name 2′,4′-Difluoro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Record name 2',4'-difluoro[1,1'-biphenyl]-4-ol
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Record name 2',4'-DIFLUORO(1,1'-BIPHENYL)-4-OL
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Synthesis routes and methods I

Procedure details

A 30 liter resin pot is fitted with stirrer, thermometer and reflux condenser, and charged with 2.62 kg. of 50% aqueous sodium hydroxide and 11.34 liters of water. 4-(2',4'-Difluorophenyl)phenylacetate (1.876 kg., 7.55 m) is added and the batch is heated to reflux over 2.5 hours. The batch is refluxed for 2 hours (in solution at 75°), then cooled to 100° and added to a solution of 3.27 liters of concentrated hydrochloric acid in 9.8 liters of water in a 50 liter resin pot over a 30 minute period.
[Compound]
Name
resin
Quantity
30 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(2',4'-Difluorophenyl)phenylacetate
Quantity
1.876 kg
Type
reactant
Reaction Step Three
Quantity
3.27 L
Type
reactant
Reaction Step Four
[Compound]
Name
resin
Quantity
50 L
Type
reactant
Reaction Step Four
Name
Quantity
9.8 L
Type
solvent
Reaction Step Four
Name
Quantity
11.34 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,4-Difluoro-phenyl-boronic acid (1.29 g, 8.18 mmol) and 4-iodophenol (0.60 g, 2.7 mmol) were suspended in DMF (60 mL) and 6 mL H2O (6 mL). The mixture was degassed with nitrogen. Finely ground potassium carbonate (1.13 g, 8.18 mmol) and bis(tricyclohexylphosphine) palladium(0) (91 mg, 0.13 mmol) were added. The reaction was stirred at reflux overnight under nitrogen and cooled. The mixture was filtered through a plug of silica gel/Celite and evaporated. The residue was diluted with ethyl acetate and washed with saturated sodium bicarbonate (2×20 mL), dried over MgSO4, filtered and concentrated in vacuo. The crude product was purified by flash chromatography, eluting with 0-25% ethyl acetate in hexanes to yield 2′,4′-difluoro-biphenyl-4-ol (0.61 g, 100%). LR-MS (ES) calculated for C12H8F2O, 206.19; found m/z 205 [M−H]−.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Quantity
91 mg
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Kuchař, V Kmoníček, V Panajotová… - Collection of …, 2004 - cccc.uochb.cas.cz
A series of derivatives of (phenylsulfanyl)benzoic acids bearing quinoline, 2,4-dihydroxy-3-propylacetophenone and 2,4-difluorobiphenyl moieties were prepared and their …
Number of citations: 2 cccc.uochb.cas.cz
HA Ali, MA Ismail, AEAS Fouda, EA Ghaith - RSC advances, 2023 - pubs.rsc.org
This review provides recent developments in the current status and latest synthetic methodologies of biphenyl derivatives. Furthermore, this review investigates detailed discussions of …
Number of citations: 3 pubs.rsc.org
R Vardanyan, V Hruby - 2006 - books.google.com
Synthesis of Essential Drugs describes methods of synthesis, activity and implementation of diversity of all drug types and classes. With over 2300 references, mainly patent, for the …
Number of citations: 381 books.google.com
RS Vardanyan, VJ Hruby - 2006 - academia.edu
This book, as is often the case with many others, represents an attempt to express a long overdue need of compiling information which has accumulated over the course of more than 30 …
Number of citations: 0 www.academia.edu

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